![molecular formula C16H15FN2S B5542096 N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B5542096.png)
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide involves multiple steps, including cyclization, substitution reactions, and functional group transformations. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives was achieved through a series of reactions starting from bromo-fluorobenzaldehyde, highlighting the complexity and versatility in synthesizing related compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, reveals stabilization by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions. Such analysis helps in understanding the compound's stability, reactivity, and potential interactions with biological targets (Babashkina & Safin, 2022).
Scientific Research Applications
Fluorescent Sensors
Terphenyl-based receptors, incorporating quinoline as fluorophores, have been explored for their selective and sensitive "Off-On" fluorescence signaling behavior towards Hg(2+) ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Bhalla et al., 2009).
Radioligands for Medical Imaging
Quinoline-2-carboxamide derivatives have been synthesized and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors (PBR) in vivo using positron emission tomography (PET), indicating their application in neurological research and diagnosis (Matarrese et al., 2001).
Optical Properties and Fluorescent Probes
The synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization strategy revealed unique and desirable optical properties. These compounds are suitable for use as prospective fluorescent probes in aqueous systems, highlighting their potential in biomedical imaging and sensors (Park et al., 2015).
Synthesis of Novel Compounds with Potential Therapeutic Applications
Research has been conducted on synthesizing quinoline derivatives, including their transformations, to explore their potential as antioxidants, radioprotectors, and for other therapeutic applications. The studies focus on obtaining new derivatives and understanding their chemical properties and interactions (Aleksanyan & Hambardzumyan, 2013).
Biological Evaluations and Antimicrobial Activities
Several studies have been conducted on the synthesis of quinoline derivatives to evaluate their biological activities, including antimicrobial properties. For instance, novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction exhibited antimicrobial activities, providing insights into the design of new antimicrobial agents (Patel et al., 2018).
properties
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVDFMUCXKBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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